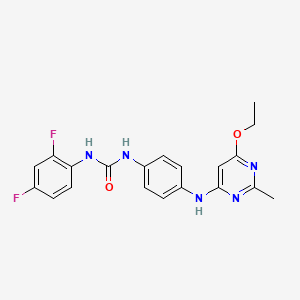

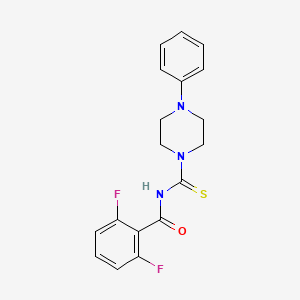

2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common component in various pharmaceuticals and biologically active compounds. The molecule also contains a piperazine ring, which is a common feature in many drugs .

Synthesis Analysis

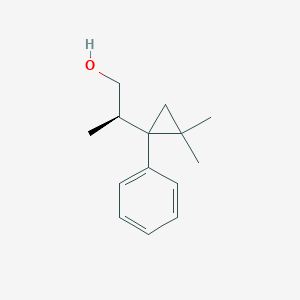

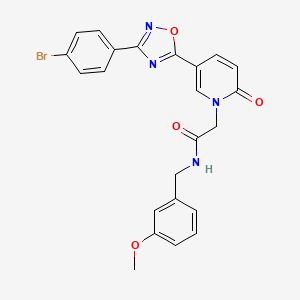

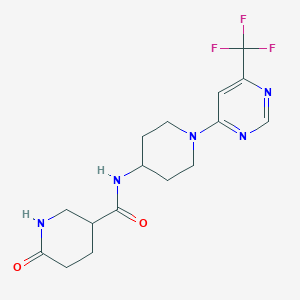

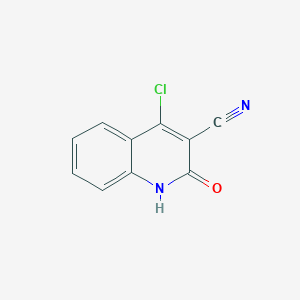

While the exact synthesis process for this compound is not available, the synthesis of similar compounds often involves multiple steps, including cyclization, treatment with piperazine, and further functionalization to achieve the desired chemical structure .Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using various spectroscopic techniques, including NMR and mass spectrometry. These analyses confirm the presence of the piperazine ring, the phenyl group, and the carbothioyl and difluorobenzamide groups in the molecule.Chemical Reactions Analysis

Chemical reactions involving compounds with a similar structure include nucleophilic displacements, hydrosilylation of N-aryl imines, and reactions under different conditions to yield products with varied biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds, including solubility, melting point, and crystalline form, can be determined through physicochemical characterization. These properties are crucial for understanding the compound’s behavior in biological systems and its potential use in pharmaceutical formulations.Applications De Recherche Scientifique

Medicinal Chemistry and Pharmacological Potential

The N-phenylpiperazine moiety is a significant scaffold in medicinal chemistry, exhibiting a broad range of biological activities. Research indicates that derivatives of N-phenylpiperazine have reached late-stage clinical trials for CNS disorders, underscoring their "druglikeness" and therapeutic potential (Maia, Tesch, & Fraga, 2012). Despite being traditionally associated with CNS structures, the versatility of this scaffold suggests it could be instrumental in developing treatments across various therapeutic areas.

Environmental Science: Degradation and Stability

The environmental fate and degradation of polyfluoroalkyl chemicals, which include derivatives similar to 2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide, have been subjects of concern due to their persistence and potential toxic effects. Studies have explored microbial degradation pathways and environmental stability, aiming to understand how these compounds and their degradation products behave in different ecosystems (Liu & Mejia Avendaño, 2013).

Materials Chemistry: Fluorinated Compounds

The study of fluorinated alternatives to long-chain perfluoroalkyl substances highlights the ongoing search for compounds with reduced environmental and health risks. Research into these alternatives, including those with fluorinated moieties similar to the one , aims to understand their occurrence, fate, and potential as safer options in various applications (Wang et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N3OS/c19-14-7-4-8-15(20)16(14)17(24)21-18(25)23-11-9-22(10-12-23)13-5-2-1-3-6-13/h1-8H,9-12H2,(H,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJRLNSWVUIBAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=S)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49821236 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2808333.png)

![2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid](/img/structure/B2808335.png)

![N-Methyl-N-[2-[2-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2808337.png)

![4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2808338.png)

![4-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2808344.png)

![(3aR,8aS)-hexahydro-1H-cyclohepta[c]furan-1,3(3aH)-dione](/img/structure/B2808349.png)

![N-(3,5-dimethylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B2808353.png)